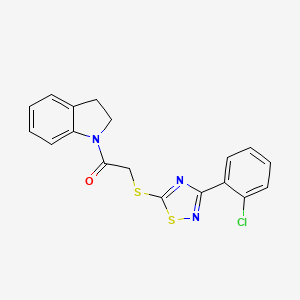

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3OS2/c19-14-7-3-2-6-13(14)17-20-18(25-21-17)24-11-16(23)22-10-9-12-5-1-4-8-15(12)22/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMAKOVLAXIRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(indolin-1-yl)ethanone typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorophenyl derivative under acidic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

Indolinyl Substitution: Finally, the indolinyl group is introduced via a nucleophilic substitution reaction, often using indoline and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole-Thioether Group

The thioether (-S-) bridge linking the thiadiazole and acetamide moieties exhibits nucleophilic substitution potential. In related structures, such as 1-(4-chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone , the sulfur atom undergoes displacement reactions with alkyl/aryl halides under basic conditions . For example:

This reactivity is critical for generating derivatives with modified biological activity .

Oxidation of the Thioether Linkage

The thioether group can oxidize to sulfoxide or sulfone derivatives under controlled conditions. Studies on similar compounds (e.g., 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide ) show that oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfoxides (60–75% yield) and further oxidation produces sulfones (85–90% yield) . Reaction outcomes depend on solvent polarity and oxidant stoichiometry.

Reactivity of the Indolin Moiety

The indolin-1-yl group participates in:

-

Ring-opening reactions : Acidic or basic hydrolysis cleaves the indole ring, forming substituted aniline derivatives.

-

Electrophilic substitution : Bromination or nitration occurs preferentially at the 5-position of the indole ring, as observed in 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-ones .

Thiadiazole Ring Functionalization

The 1,2,4-thiadiazol-5-yl group undergoes:

-

Cycloaddition reactions : With dipolarophiles like acrylates, forming fused heterocycles.

-

Nucleophilic attack : At the C-5 position by amines or alkoxides, modifying electronic properties.

Key Synthetic Derivatives and Yields

Reactions leveraging the above pathways yield pharmacologically relevant derivatives. Data from analogous syntheses include:

Mechanistic Insights

-

Schiff base formation : The indolin-imine group in related compounds facilitates condensation reactions with primary amines, forming hydrazone derivatives .

-

Acid-catalyzed dimerization : Thiol-containing analogs (e.g., IIIa–m ) dimerize via disulfide bonds under oxidative conditions, a pathway suppressed by β-cyclodextrin sulfonic acid (β-CDSOH) .

Analytical Characterization

Reaction products are confirmed via:

-

NMR : Thioether protons appear at δ 3.5–4.0 ppm, while sulfoxide protons shift upfield to δ 2.8–3.2 ppm .

-

HRMS : Molecular ion peaks align with theoretical masses (e.g., m/z 421.9 for the parent compound).

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing targeted inhibitors or antimicrobial agents. Further studies should explore its catalytic applications and in vivo metabolic pathways.

Scientific Research Applications

Structural Overview

The compound features several key structural components:

- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Chlorophenyl Group : Enhances lipophilicity, aiding in cellular penetration.

- Indolin Moiety : Contributes to the compound's pharmacological profile and potential interactions with biological targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies, demonstrating its ability to inhibit the growth of multiple cancer cell lines.

Case Studies and Findings

Several studies highlight the efficacy of thiadiazole derivatives similar to this compound:

- Study on MCF-7 Cells : A related thiadiazole derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, inducing apoptosis through caspase activation pathways.

- Broad-Spectrum Anticancer Activity : Compounds derived from the indolin and thiadiazole framework have shown broad-spectrum activity against various cancer cell lines, indicating their potential as novel anticancer agents.

Table 1: Summary of Anticancer Activity Findings

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The thiadiazole ring has been associated with antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular processes.

Case Studies and Findings

Research has shown that thiadiazole derivatives possess activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents.

Table 2: Summary of Antimicrobial Activity

| Compound | Microbial Target | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibitory | |

| 2-amino-1,3,4-thiadiazole derivatives | Various bacteria | Broad-spectrum | |

| Thiadiazole derivatives | Fungi (Candida spp.) | Effective |

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It can bind to specific proteins or enzymes, altering their function.

Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Core Heterocycles: The target compound’s 1,2,4-thiadiazole ring differs from triazole analogs (e.g., 3d) in electronic properties.

- Synthetic Yields : Triazole derivatives (e.g., 3d) achieve 75–81% yields under mild conditions (K₂CO₃/acetone) , while the target compound’s synthesis would require optimization due to the reactivity of thiadiazole-thiol intermediates.

Physicochemical Properties

- Solubility : The indolin group may enhance aqueous solubility via hydrogen bonding, contrasting with purely aromatic analogs .

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(indolin-1-yl)ethanone is a novel thiadiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound features a thiadiazole moiety linked to a 2-chlorophenyl group and an indolin-1-yl ethanone substituent. The unique structural elements suggest potential interactions with various biological targets.

Synthesis

The synthesis typically involves several steps:

- Formation of the Thiadiazole Ring : Reaction of thiosemicarbazide with 2-chlorobenzoyl chloride.

- Thioether Formation : The thiadiazole derivative is reacted with an indole derivative under basic conditions.

- Acetamide Formation : The resulting thioether is treated with acetic anhydride to yield the final product.

This multi-step process allows for the introduction of functional groups that can modulate biological activity.

Biological Activities

Research indicates that compounds containing a thiadiazole structure exhibit a wide range of biological activities, including:

- Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit the growth of breast cancer (MCF-7) and lung carcinoma (A549) cells with IC50 values as low as 0.28 μg/mL and 0.52 μg/mL respectively .

- Antimicrobial Properties : The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting specific enzymes necessary for microbial growth.

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(indolin-1-yl)ethanone is primarily attributed to its ability to interact with critical molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and other metabolic pathways in cancer and microbial cells .

- Binding Affinities : Molecular docking studies suggest that it can effectively bind to active sites of target proteins involved in cancer proliferation and resistance mechanisms.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

- Anticancer Studies : A study found that a closely related thiadiazole derivative exhibited significant cytotoxicity against the SK-MEL-2 melanoma cell line with an IC50 of 4.27 µg/mL . This suggests that modifications to the thiadiazole core can enhance anticancer activity.

- Antimicrobial Efficacy : Research demonstrated that derivatives with specific substitutions on the thiadiazole ring showed improved activity against resistant bacterial strains, indicating their potential as new therapeutic agents.

Summary Table of Biological Activities

Q & A

Q. What are the key parameters for optimizing the synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(indolin-1-yl)ethanone?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Reactions often proceed at 70–80°C for cyclization and coupling steps (e.g., thiadiazole ring formation) .

- Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve yield in nucleophilic substitution reactions .

- Solvents : PEG-400 or ethanol enhances solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization (e.g., using aqueous acetic acid) ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Methodological validation combines:

- Spectroscopy :

- H NMR : Peaks at δ 4.80 (s, CH) and aromatic proton signals between δ 7.6–8.3 confirm substituent integration .

- IR : Bands at ~1735 cm (C=O) and 1030 cm (C-S-C) verify functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 286 [M+1]) confirm molecular weight .

Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Key techniques include:

- HPLC : Monitors reaction progress and intermediate purity .

- TLC : Tracks stepwise synthesis using silica gel plates and UV visualization .

- High-resolution MS : Assigns exact mass to intermediates, reducing ambiguity in structural assignments .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved during structural analysis?

Contradictions arise from dynamic effects or impurities. Mitigation strategies:

- Variable-temperature NMR : Resolves signal splitting caused by conformational exchange .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, especially in aromatic/heterocyclic regions .

- X-ray crystallography : Provides unambiguous structural confirmation; SHELX software refines crystallographic data to resolve ambiguities .

Q. What experimental design principles apply to evaluating this compound’s biological activity?

Rigorous bioactivity assessment requires:

- Dose-response assays : Test concentrations from 10 µM to 100 µM to determine IC values for cytotoxicity or enzyme inhibition .

- Positive controls : Compare with known standards (e.g., doxorubicin for anticancer assays) .

- Mechanistic studies : Use Western blotting or flow cytometry to probe apoptosis pathways (e.g., caspase-3 activation) .

Q. How can computational methods guide the optimization of this compound’s pharmacological profile?

Advanced strategies include:

- Molecular docking : Predict binding affinity to targets (e.g., EGFR kinase) using AutoDock Vina; validate with crystallographic data .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends to prioritize derivatives .

- ADMET prediction : Use SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. What strategies address low yield in the final coupling step of synthesis?

Yield optimization may involve:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving efficiency .

- Protecting groups : Temporarily shield reactive sites (e.g., indoline NH) to prevent side reactions .

- Flow chemistry : Enhances mixing and heat transfer for exothermic steps .

Data Contradiction & Validation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Discrepancies often stem from solvation effects or protein flexibility. Solutions:

- MD simulations : Run 100-ns trajectories to account for target protein dynamics .

- Free energy calculations (MM/PBSA) : Refine binding affinity predictions .

- Experimental validation : Repeat assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

Q. What causes variability in antimicrobial activity (e.g., MIC values) across studies?

Variability arises from:

- Strain differences : Test against standardized strains (e.g., Pseudomonas aeruginosa ATCC 27853) .

- Culture conditions : Use consistent media (e.g., Mueller-Hinton broth) and inoculum size (1–5 × 10 CFU/mL) .

- Compound stability : Pre-test stability in DMSO/water mixtures to ensure integrity during assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.